molecular formula C10H9BrFNO3 B8202414 1-Bromo-5-cyclobutoxy-4-fluoro-2-nitrobenzene

1-Bromo-5-cyclobutoxy-4-fluoro-2-nitrobenzene

Cat. No.: B8202414
M. Wt: 290.09 g/mol
InChI Key: HNTXIQDYAJHSRM-UHFFFAOYSA-N
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Description

1-Bromo-5-cyclobutoxy-4-fluoro-2-nitrobenzene is an organic compound with a complex structure, characterized by the presence of bromine, fluorine, nitro, and cyclobutyloxy groups attached to a benzene ring

Preparation Methods

The synthesis of 1-Bromo-5-cyclobutoxy-4-fluoro-2-nitrobenzene typically involves multi-step organic reactions. One common synthetic route includes:

    Nitration: Introduction of the nitro group to the benzene ring.

    Bromination: Addition of the bromine atom to the benzene ring.

    Fluorination: Introduction of the fluorine atom.

    Cyclobutyloxy Substitution: Attachment of the cyclobutyloxy group.

Each step requires specific reagents and conditions. For example, nitration often uses a mixture of concentrated nitric acid and sulfuric acid, while bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .

Chemical Reactions Analysis

1-Bromo-5-cyclobutoxy-4-fluoro-2-nitrobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in reactions where an electrophile replaces a hydrogen atom on the benzene ring.

    Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid or catalytic hydrogenation.

Common reagents include bromine, nitric acid, sulfuric acid, and reducing agents like tin and hydrochloric acid. Major products depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Bromo-5-cyclobutoxy-4-fluoro-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-5-cyclobutoxy-4-fluoro-2-nitrobenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The presence of electron-withdrawing groups like nitro and fluorine can influence the reactivity of the compound, making it a versatile intermediate in various chemical processes .

Comparison with Similar Compounds

Similar compounds to 1-Bromo-5-cyclobutoxy-4-fluoro-2-nitrobenzene include:

    4-Bromo-1-fluoro-2-nitrobenzene: Lacks the cyclobutyloxy group but shares other functional groups.

    2-Bromo-4,5-dimethoxybenzoic acid: Contains bromine and methoxy groups but differs in overall structure.

    2,5-Difluoronitrobenzene: Contains fluorine and nitro groups but lacks bromine and cyclobutyloxy groups.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity .

Properties

IUPAC Name

1-bromo-5-cyclobutyloxy-4-fluoro-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO3/c11-7-4-10(16-6-2-1-3-6)8(12)5-9(7)13(14)15/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTXIQDYAJHSRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=C(C=C(C(=C2)Br)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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